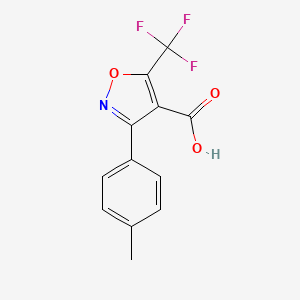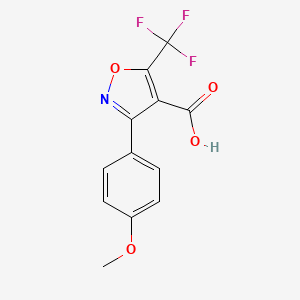
1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine” is a biochemical reagent mainly used in genetic research . It’s typically used in nucleic acid synthesis and can be a component in pharmaceuticals designed to target genetic diseases or disorders .
Molecular Structure Analysis
The molecular formula of this compound is C37H35N3O11S . Its IUPAC name is (2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl 2-nitrobenzenesulfonate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 729.75 . Its boiling point is 934.1ºC at 760 mmHg, and it has a density of 1.42 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The synthesis of nucleoside derivatives is a crucial area of research, aiming to produce compounds with potential therapeutic applications. Compounds such as "1-(3-deoxy-3-substituted-α-L-lyxofuranosyl)thymines" and their 2-deoxy derivatives have been synthesized to examine their antiviral properties, even though they did not show significant activity against RNA and DNA viruses. This synthesis process involves nucleophilic substitution with inversion of configuration from specific precursors, highlighting the complexity and innovation in nucleoside chemistry (Génu-Dellac et al., 1991).
Antiviral Research
The exploration of antiviral properties in nucleoside derivatives is a significant area of study. For instance, the synthesis of various 3'-deoxythymidine analogues with heterocyclic five-membered rings aimed to identify compounds with potential antiviral activities. Although only marginal activity was observed, this research underscores the ongoing efforts to find new antiviral agents that can inhibit viruses such as HIV (Wigerinck et al., 1990).
Radiopharmaceutical Applications
Nucleoside derivatives are also pivotal in the development of radiopharmaceuticals, particularly in the synthesis of radiolabeled compounds for medical imaging. The synthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) for nuclear medical purposes involves an alternative protection group strategy. This includes the use of protection groups at the 5'-O-position and the formation of an electrophilic center at the 3'-carbon with various sulfonyl groups. Such advancements in the synthesis process are aimed at improving the production and application of [18F]FLT in PET imaging for cancer and other diseases (Martin et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQCXVIPTUAFE-JBIUIVRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



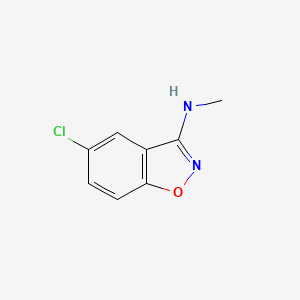
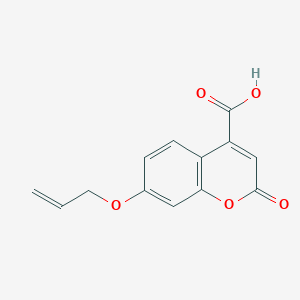

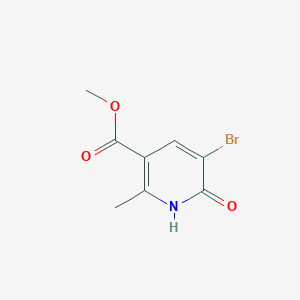
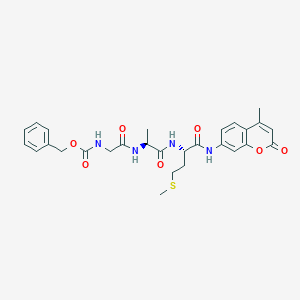
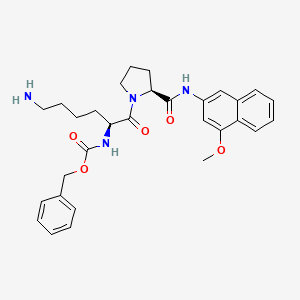


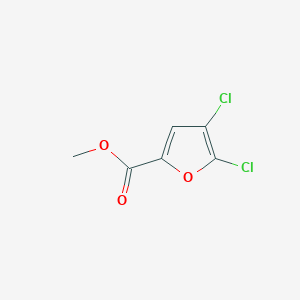
![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
